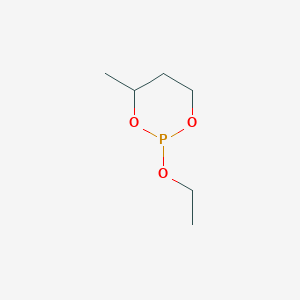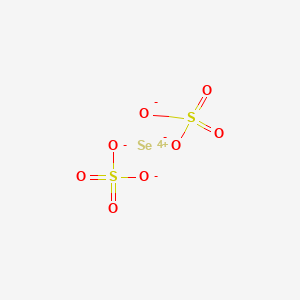
Selenium(4+);disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenium(4+);disulfate, also known as selenium disulfide, is a chemical compound with the formula SeS₂. It contains selenium in its +4 oxidation state and sulfide ions. Selenium disulfide is an orange solid and is known for its use in medicinal and industrial applications, particularly as an antifungal agent in shampoos for treating dandruff and seborrheic dermatitis .
Preparation Methods
Selenium disulfide can be synthesized by heating selenium and sulfur together. The reaction typically involves direct combination of elemental selenium and sulfur at elevated temperatures to form the compound. Industrial production methods often involve similar processes but on a larger scale, ensuring purity and consistency of the final product .
Chemical Reactions Analysis
Selenium disulfide undergoes various chemical reactions, including:
Oxidation: Selenium disulfide can be oxidized to form selenium dioxide (SeO₂) and sulfur dioxide (SO₂).
Reduction: It can be reduced to elemental selenium and hydrogen sulfide (H₂S).
Substitution: Selenium disulfide can react with halogens to form selenium halides and sulfur halides.
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Selenium disulfide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: Selenium disulfide is studied for its role in biological systems, including its antifungal properties and potential use in treating fungal infections.
Medicine: It is used in shampoos and lotions for treating dandruff, seborrheic dermatitis, and tinea versicolor.
Industry: Selenium disulfide is used in the production of pigments and as a component in some types of glass and ceramics .
Mechanism of Action
The mechanism of action of selenium disulfide involves its antifungal and cytostatic properties. It acts by reducing the turnover of epidermal cells, thereby slowing the growth of hyperproliferative cells in conditions like dandruff and seborrheic dermatitis. Selenium disulfide also has local irritant, antibacterial, and mild antifungal activity, which contribute to its effectiveness .
Comparison with Similar Compounds
Selenium disulfide can be compared with other selenium compounds such as:
Selenium dioxide (SeO₂): Used as an oxidizing agent in organic synthesis.
Selenium sulfide (SeS): Similar to selenium disulfide but with different stoichiometry.
Selenocysteine and selenomethionine: Organoselenium compounds with biological significance.
Selenium disulfide is unique due to its specific antifungal properties and its use in medicinal applications, which distinguishes it from other selenium compounds .
Properties
CAS No. |
1343-97-1 |
|---|---|
Molecular Formula |
O8S2Se |
Molecular Weight |
271.1 g/mol |
IUPAC Name |
selenium(4+);disulfate |
InChI |
InChI=1S/2H2O4S.Se/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 |
InChI Key |
XKSUAUYPVZVKGM-UHFFFAOYSA-J |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Se+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethoxy}ethan-1-ol](/img/structure/B14758564.png)
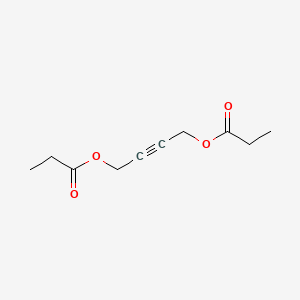
![Pyrrolo[2,3-b]indole](/img/structure/B14758588.png)
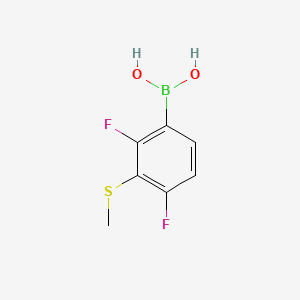
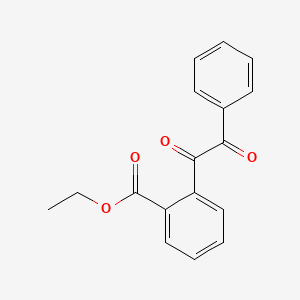
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
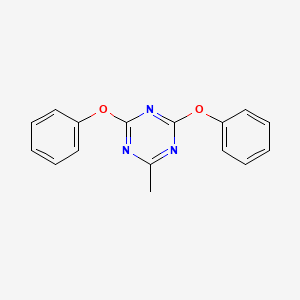
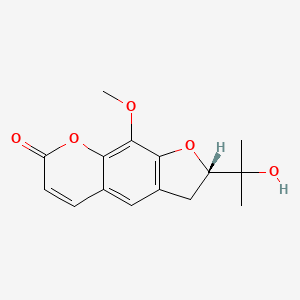
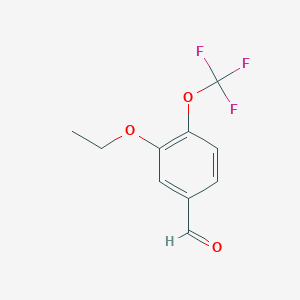
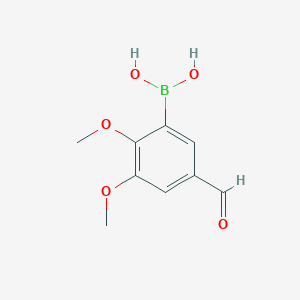
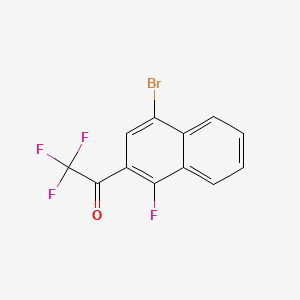
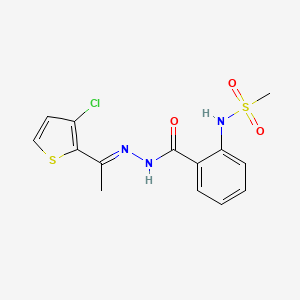
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
